[7-[(4-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
CAS No.: 892414-74-3
Cat. No.: VC5382573
Molecular Formula: C25H19ClFN3O2S
Molecular Weight: 479.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892414-74-3 |
|---|---|
| Molecular Formula | C25H19ClFN3O2S |
| Molecular Weight | 479.95 |
| IUPAC Name | [7-[(4-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
| Standard InChI | InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-4-8-19(27)9-5-16)30-25(21)33-13-15-2-6-18(26)7-3-15/h2-9,11,31H,10,12-13H2,1H3 |
| Standard InChI Key | HOYHACUCXBGNBD-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC5=CC=C(C=C5)Cl)CO |
Introduction
The compound 7-[(4-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule belonging to the triazatricyclo class of compounds. Its intricate structure includes a tricyclic framework with multiple rings and substituents such as chlorophenyl and fluorophenyl groups, which are indicative of potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Chemical Reactivity
-
The compound's reactivity can be analyzed through its functional groups, which are crucial for understanding its behavior in biological systems. Reactions involving thiol derivatives and halogenated aromatic compounds are common in synthesizing similar structures.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Although specific methods for this exact compound are not extensively documented, similar compounds often employ techniques such as reactions involving thiol derivatives and halogenated aromatic compounds.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume